2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Overview
Description
2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is an organic compound that features a bromophenoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide typically involves the reaction of 2-bromophenol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like ethanol (EtOH). The mixture is usually stirred under an inert atmosphere like argon and heated to reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized under specific conditions.
Reduction Reactions: The imine group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Major Products
Substitution: Products include derivatives where the bromine is replaced by another group.
Oxidation: Products include oxidized furan derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and compounds
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the furan ring may participate in electron transfer processes. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-2-methylpropionamide
- β-(p-bromophenoxy)ethanol
- 5-[(2-bromophenoxy)methyl]furan-2-carboxylic acid
Uniqueness
2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is unique due to its combination of a bromophenoxy group and a furan ring, which provides distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-10-6-7-11(20-10)8-16-17-14(18)9-19-13-5-3-2-4-12(13)15/h2-8H,9H2,1H3,(H,17,18)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHRWYQGXAQAX-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)COC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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